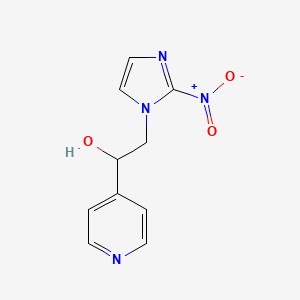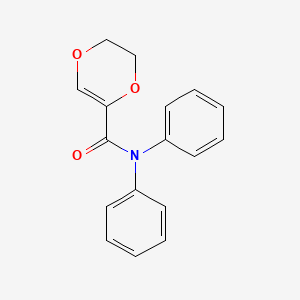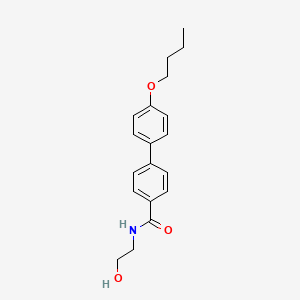![molecular formula C22H26N2O4 B3827689 N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3827689.png)
N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide
Overview
Description
N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide, also known as HAVANA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. HAVANA is a small molecule that can be synthesized through a multi-step process, and its mechanism of action is still being studied.
Scientific Research Applications
N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has potential applications in scientific research due to its ability to modulate protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which has implications for cancer research. N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has also been studied for its potential use as a tool compound for studying the role of protein-protein interactions in various biological processes.
Mechanism of Action
The mechanism of action of N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide is still being studied, but it is believed to bind to the bromodomain of p300/CBP and prevent its interaction with HIF-1α. This results in the inhibition of HIF-1α transcriptional activity, which has implications for cancer research.
Biochemical and Physiological Effects:
Studies have shown that N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has been studied in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide in lab experiments is its specificity for the bromodomain of p300/CBP. This allows for the selective inhibition of protein-protein interactions involving this domain. However, a limitation of using N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide is its relatively low potency compared to other small molecule inhibitors. This may require higher concentrations of N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide to achieve the desired effects in experiments.
Future Directions
There are several future directions for N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide research. One direction is to study its potential use as a therapeutic agent for cancer. Another direction is to study its effects on other protein-protein interactions and its potential applications in other biological processes. Additionally, further optimization of the synthesis method may lead to more potent analogs of N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide.
properties
IUPAC Name |
N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-(4-propan-2-yloxyphenyl)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)28-19-11-9-17(10-12-19)15-20(22(27)23-13-6-14-25)24-21(26)18-7-4-3-5-8-18/h3-5,7-12,15-16,25H,6,13-14H2,1-2H3,(H,23,27)(H,24,26)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGARZDJIQPWIMJ-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(1E)-3-[(3-hydroxypropyl)amino]-3-oxo-1-[4-(propan-2-yloxy)phenyl]prop-1-en-2-yl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine](/img/structure/B3827620.png)
![(3-bromophenyl)[(2Z)-3-(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827630.png)

![2-[(4-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B3827641.png)


![7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B3827665.png)

![4-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B3827675.png)
![7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3827687.png)
![N'-[(2-bromo-1-benzothien-3-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B3827711.png)